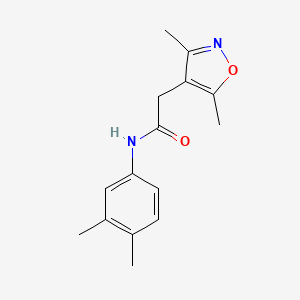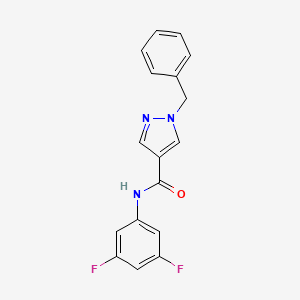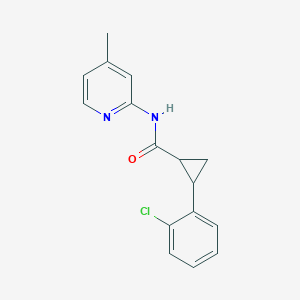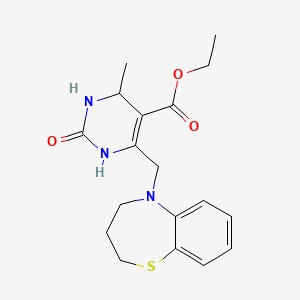![molecular formula C17H17N3O B7461533 N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as DMIP, is a chemical compound that has been widely used in scientific research. It is a member of the imidazo[1,2-a]pyridine family, which has been shown to have various biological activities. DMIP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide's mechanism of action is not fully understood, but it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to have antibacterial activity against Staphylococcus aureus.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, this compound's solubility in water is limited, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide research. One potential direction is to investigate its potential as a therapeutic agent for treating cancer. Another direction is to explore its antibacterial activity further and its potential as a treatment for bacterial infections. Additionally, this compound's potential as a fluorescent probe for detecting DNA damage could be further explored. Finally, new synthesis methods for this compound could be developed to improve its solubility in water and increase its potential for use in lab experiments.
合成法
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized using different methods, including the Pd-catalyzed cross-coupling reaction and the Suzuki-Miyaura coupling reaction. The Pd-catalyzed cross-coupling reaction involves the reaction of 7-bromoimidazo[1,2-a]pyridine-2-carboxamide with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 7-bromoimidazo[1,2-a]pyridine-2-carboxamide with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.
科学的研究の応用
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has also been used as a fluorescent probe for detecting DNA damage and has been shown to have potential as a therapeutic agent for treating cancer.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-20-10-14(18-15(20)9-11)17(21)19-16-12(2)5-4-6-13(16)3/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPRCORSHLTKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)
![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)


![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)


![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)